molecular formula C16H23NO5 B8062314 (S)-tert-butyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbamate

(S)-tert-butyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbamate

Cat. No.: B8062314
M. Wt: 309.36 g/mol
InChI Key: STPASYAIBLJBOD-LBPRGKRZSA-N
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Description

(S)-tert-butyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbamate is a complex organic compound that features a tert-butyl group, a dihydrobenzo[b][1,4]dioxin moiety, and a hydroxypropan-2-ylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbamate typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo[b][1,4]dioxin core, which can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions to form the 1,4-benzodioxane structure . This intermediate is then subjected to further functionalization to introduce the tert-butyl and carbamate groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (PCC, DMP), reducing agents (NaBH4, LiAlH4), and nucleophiles (alkyl or aryl halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction would regenerate the hydroxy group.

Scientific Research Applications

(S)-tert-butyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbamate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-tert-butyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbamate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-12(10-18)8-11-4-5-13-14(9-11)21-7-6-20-13/h4-5,9,12,18H,6-8,10H2,1-3H3,(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPASYAIBLJBOD-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)OCCO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)OCCO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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